molecular formula C9H10N4O B13277174 [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol

[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13277174
M. Wt: 190.20 g/mol
InChI Key: BRXMONCTYGENIQ-UHFFFAOYSA-N
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Description

[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol: is a heterocyclic compound that contains a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The specific steps include:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
  • Isolation and purification of the triazole product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.

    Substitution: The hydroxyl group can be substituted with various functional groups such as halides, ethers, or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) for halogenation or alkyl halides for etherification.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydro and tetrahydro derivatives.
  • Substitution products include halides, ethers, and esters.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes.
  • Acts as a precursor for the synthesis of more complex heterocyclic compounds.

Biology:

  • Investigated for its potential as an antimicrobial and antifungal agent.
  • Studied for its role in enzyme inhibition and receptor binding.

Medicine:

  • Explored for its anticancer properties due to its ability to interfere with cell proliferation.
  • Potential use in the development of new therapeutic agents for various diseases.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.
  • Employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function and activity.

Comparison with Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar biological activities.

    Pyridine derivatives: Compounds like pyridoxine (Vitamin B6) that contain the pyridine ring.

    Imidazole: A five-membered ring compound with nitrogen atoms, similar in structure and reactivity.

Uniqueness:

  • The combination of the triazole and pyridine rings in [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol provides unique electronic and steric properties, enhancing its binding affinity and specificity for biological targets.
  • The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(1-methyl-5-pyridin-4-yltriazol-4-yl)methanol

InChI

InChI=1S/C9H10N4O/c1-13-9(8(6-14)11-12-13)7-2-4-10-5-3-7/h2-5,14H,6H2,1H3

InChI Key

BRXMONCTYGENIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)CO)C2=CC=NC=C2

Origin of Product

United States

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